2-Bromo-5-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula and a molecular weight of 260.44 g/mol. This compound contains a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which contributes to its unique chemical properties. The presence of these halogen substituents enhances its reactivity and influences its applications in various fields, particularly in medicinal chemistry and materials science .
The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine can be achieved through several methods:
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine has several applications:
Interaction studies involving 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways to form new chemical entities. Additionally, research into its interactions with biological targets may reveal potential therapeutic applications or toxicological profiles .
Several compounds share structural similarities with 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 1256820-00-4 | 0.85 | Different substitution pattern on the pyridine ring |
2-Bromo-3-(difluoromethyl)pyridine | 175205-81-9 | 0.82 | Contains difluoromethyl instead of trifluoromethyl |
2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | 0.79 | Lacks bromine substitution |
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | 0.71 | Different position of bromine and chlorine |
2-Bromo-4-(trifluoromethyl)pyridine | 175205-82-0 | 0.71 | No chlorine substitution |
These compounds exhibit variations in their substitution patterns and functional groups, which significantly influence their chemical behavior and potential applications .